molecular formula C19H13NO3 B1659011 1-Naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one CAS No. 62918-37-0

1-Naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B1659011
CAS No.: 62918-37-0
M. Wt: 303.3 g/mol
InChI Key: XQOCAPRPFHAHGS-UHFFFAOYSA-N
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Description

1-Naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative, which is a type of α, β-unsaturated ketone. Chalcones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound features a naphthalene ring and a nitrophenyl group, making it an interesting subject for research due to its unique structural properties.

Preparation Methods

The synthesis of 1-Naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-naphthaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the double bond in the chalcone structure, leading to the formation of diketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the nitro group to an amino group or the double bond to a single bond, resulting in different derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the naphthalene ring. Common reagents for these reactions include halogens, sulfonic acids, and nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce amino derivatives.

Scientific Research Applications

1-Naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in inflammatory and cancer pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins.

Comparison with Similar Compounds

1-Naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one can be compared with other chalcone derivatives such as:

  • (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one
  • (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one
  • (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one

These compounds share similar structural features but differ in the position and number of nitro groups. The unique combination of the naphthalene ring and the nitrophenyl group in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3/c21-19(12-7-14-5-10-18(11-6-14)20(22)23)17-9-8-15-3-1-2-4-16(15)13-17/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOCAPRPFHAHGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391538
Record name 1-naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62918-37-0
Record name 1-naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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